(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and ®-2-amino-3-hydroxypropanoic acid.
Protection of Amine Group: The amine group of ®-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: Lacks the Boc protecting group.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid: The enantiomer of the compound .
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
Properties
CAS No. |
1354970-49-2 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
DSJXTJZRCOLMEG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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